
2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride
概要
説明
Synthesis Analysis
The synthesis of piperazine derivatives, such as DMPP, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of DMPP is represented by the formula C10H21ClN2O2 . Its molecular weight is 236.74 .科学的研究の応用
Multi-target Therapeutic Approaches
One study discusses the synthesis and biological evaluation of a compound related to the chemical structure , designed to offer a multi-target therapeutic neuroprotective approach as a treatment for Alzheimer's disease. This compound inhibits acetylcholinesterase activity, increases acetylcholine levels, and offers neuroprotection against toxicity, suggesting its potential as a novel therapeutic strategy for Alzheimer's disease (Lecanu et al., 2010).
Synthesis and Characterization
Another study presents a general method for the synthesis of 3-(piperazin-2-yl)propionic acid esters with various substituents, demonstrating the chemical versatility and potential for creating conformationally restricted piperazine derivatives, which are of interest for further pharmaceutical application (Weigl & Wünsch, 2000).
Pharmacological Properties
Research into the pharmacological properties of piperazine derivatives indicates their potential as inhibitors of multidrug efflux pumps, which could enhance the efficacy of antibiotics against resistant bacteria strains. This showcases the role of such compounds in combating antimicrobial resistance (Chopra et al., 2019).
Anticonvulsant and Antinociceptive Activities
A focused library of new piperazinamides demonstrated promising anticonvulsant and antinociceptive activities, joining the fragments of known antiepileptic drugs. This suggests the utility of piperazine derivatives in the development of new treatments for epilepsy and pain management (Kamiński et al., 2016).
Antimicrobial Activity
Derivatives of piperazine have been synthesized and evaluated for antimicrobial activity, with some compounds showing moderate to good activity against various test microorganisms. This underscores the potential of piperazine derivatives in the development of new antimicrobial agents (Mhaske et al., 2014).
Safety and Hazards
特性
IUPAC Name |
methyl 2,2-dimethyl-3-piperazin-1-ylpropanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-10(2,9(13)14-3)8-12-6-4-11-5-7-12;;/h11H,4-8H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGLUXPMWADOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)C(=O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

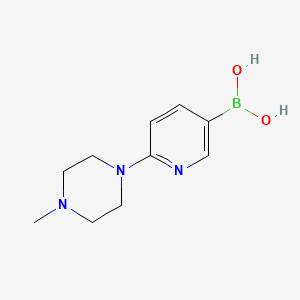

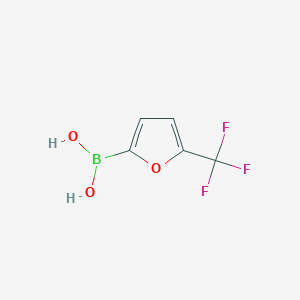

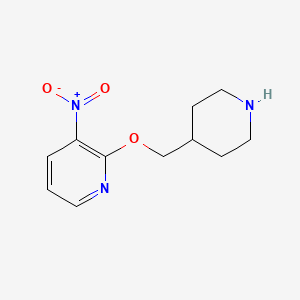
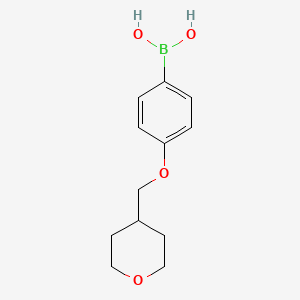
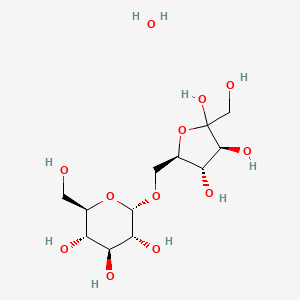
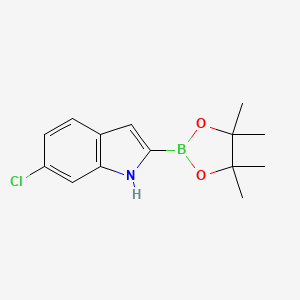
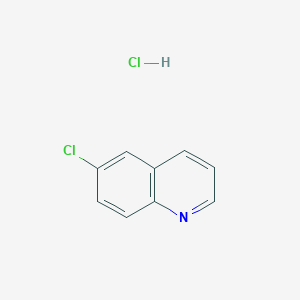
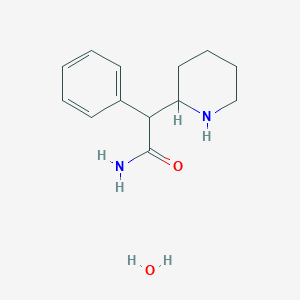
![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1454706.png)


